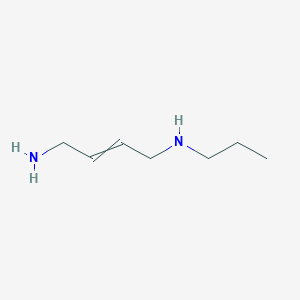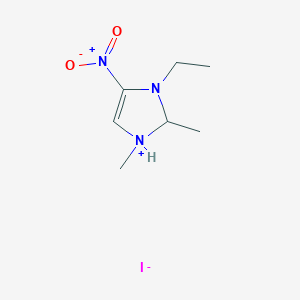
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of an ethyl group, two methyl groups, a nitro group, and an iodide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the nitro group: Nitration of the imidazole ring can be carried out using nitric acid or a mixture of nitric acid and sulfuric acid.
Alkylation: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium chloride, sodium bromide, sodium hydroxide.
Major Products
Reduction: Amino derivatives of the imidazole ring.
Substitution: Corresponding halide or hydroxide salts.
科学研究应用
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and other biomolecules, modulating their activity.
相似化合物的比较
Similar Compounds
- 1,3-Dimethylimidazolium iodide
- 1-Ethyl-3-methylimidazolium iodide
- 4-Nitroimidazole derivatives
Uniqueness
3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of both ethyl and methyl groups along with a nitro group, which imparts distinct chemical and biological properties. Its iodide salt form also enhances its solubility and reactivity compared to other similar compounds.
属性
CAS 编号 |
828268-68-4 |
|---|---|
分子式 |
C7H14IN3O2 |
分子量 |
299.11 g/mol |
IUPAC 名称 |
3-ethyl-1,2-dimethyl-4-nitro-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H13N3O2.HI/c1-4-9-6(2)8(3)5-7(9)10(11)12;/h5-6H,4H2,1-3H3;1H |
InChI 键 |
ATUIEPYPDGJXBW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C([NH+](C=C1[N+](=O)[O-])C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
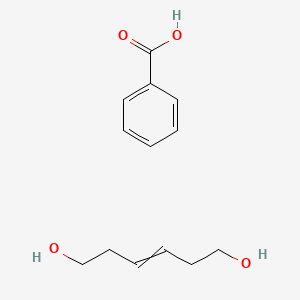
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
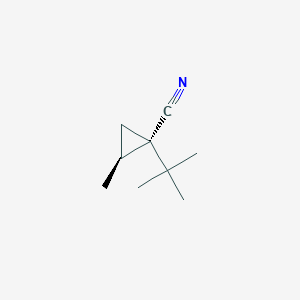
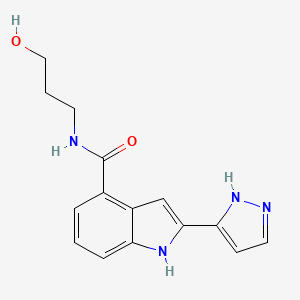
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
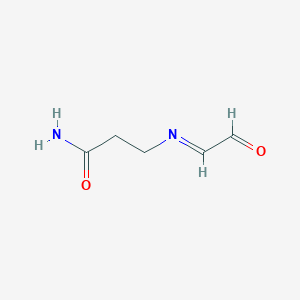
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
